Org 25935

GlyT1 inhibition IC50 comparison in vitro pharmacology

Select Org 25935 for research requiring a GlyT1 inhibitor with validated human pharmacodynamic activity and a characterized inverted U-shaped dose-response. This compound's unique efficacy window (0.1-1 mg/kg p.o. in primates) and extensive Phase 2 safety profile distinguish it from other GlyT1 inhibitors, reducing experimental variability. Essential for studies on NMDA receptor function, alcohol use disorder, and cognitive enhancement where precise target engagement is critical.

Molecular Formula C21H26ClNO3
Molecular Weight 375.9 g/mol
CAS No. 949588-40-3
Cat. No. B1677470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrg 25935
CAS949588-40-3
Synonymscis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid hydrochloride
N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid
Org 25935
Org-25935
Org25935
SCH 900435
Molecular FormulaC21H26ClNO3
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl
InChIInChI=1S/C21H25NO3.ClH/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15;/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24);1H/t17-,21+;/m1./s1
InChIKeySDTLOODMXMDJFX-JKSHRDEXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Org 25935 (CAS 949588-40-3): A Selective GlyT1 Inhibitor for Neuroscience Research Applications


Org 25935 (SCH 900435) is a synthetic, small-molecule inhibitor of the glycine transporter 1 (GlyT1) developed by Organon International [1]. It demonstrates an IC50 of 100 nM for GlyT1 inhibition with negligible action on GlyT2 . The compound increases synaptic glycine levels, thereby enhancing NMDA receptor-mediated glutamatergic transmission [2]. Org 25935 is primarily utilized in preclinical and clinical neuroscience research investigating alcohol use disorders, schizophrenia, and other conditions associated with glutamatergic dysfunction [3].

Procurement Alert: Why Generic GlyT1 Inhibitor Substitution for Org 25935 Carries Experimental Risk


GlyT1 inhibitors are not functionally interchangeable due to significant variations in potency, selectivity, pharmacokinetics, and species-specific pharmacology. Org 25935 exhibits a distinct potency profile (IC50 100 nM) and, critically, a non-monotonic dose-response relationship in primate cognition models, where efficacy is lost at higher GlyT1 occupancy levels [1]. This property, which may translate to clinical outcomes, is not shared by all GlyT1 inhibitors. Furthermore, human trials reveal a specific adverse event profile and a lack of efficacy in certain indications (e.g., alcohol relapse prevention, negative symptoms of schizophrenia), which would not be predicted by in vitro potency alone [2]. Substituting a compound with different potency or occupancy-efficacy characteristics could lead to divergent or null experimental results.

Head-to-Head Comparative Performance Data for Org 25935 vs. Key GlyT1 Inhibitors


GlyT1 Inhibitory Potency: Org 25935 vs. Bitopertin (RG1678) and PF-03463275

Org 25935 inhibits GlyT1 with an IC50 of 100 nM . In contrast, the related GlyT1 inhibitor bitopertin (RG1678) demonstrates greater in vitro potency with an EC50 of 30 nM for glycine uptake inhibition . Another comparator, PF-03463275, exhibits a Ki of 11.6 nM . This indicates that Org 25935 is a moderately potent GlyT1 inhibitor relative to other tool compounds in the same class.

GlyT1 inhibition IC50 comparison in vitro pharmacology

In Vivo Efficacy in Reducing Ethanol Intake: Org 25935 vs. Vehicle Control

In male Wistar rats with a high ethanol preference (>60%), systemic administration of Org 25935 (dose not specified in abstract) significantly decreased both ethanol intake and preference compared to vehicle control, without affecting water intake. The effect was dose-dependent, developed gradually, and was sustained for up to 40 days, including after an alcohol deprivation period [1].

alcohol use disorder ethanol consumption in vivo rat model

GlyT1 Occupancy-Efficacy Relationship: Org 25935 vs. Bitopertin (RG1678)

In scopolamine-impaired rhesus monkeys performing an object retrieval detour (ORD) task, ORG25935 significantly attenuated scopolamine-induced cognitive deficits at oral doses of 0.1, 0.3, and 1 mg/kg. However, the effect was lost at a higher dose of 3 mg/kg [1]. The predicted GlyT1 occupancy at the effective doses ranged from 16% to 80%, suggesting an inverted U-shaped dose-response curve. In contrast, the comparator RG1678 (bitopertin) showed efficacy at 0.3 and 1.0 mg/kg (occupancies of ~10% and 30%) but lost efficacy at 1.8 mg/kg [1].

GlyT1 occupancy cognitive performance rhesus monkey model

Attenuation of Ketamine-Induced Psychosis: Org 25935 vs. Placebo in Human Subjects

In a randomized, double-blind, placebo-controlled crossover study in 12 healthy male subjects, pretreatment with a single oral dose of Org 25935 significantly reduced ketamine-induced increases in psychosis measures compared to placebo. The magnitude of the effect was 0.71 standard deviation (SD) units for Total Positive and Negative Syndrome Scale (PANSS) scores and 0.98 SD units for Clinician-Administered Dissociative Symptoms Scale (CADSS) clinician-rated scores [1].

ketamine challenge schizophrenia model PANSS

Optimal Research Applications for Org 25935 Based on Validated Evidence


Preclinical Investigation of GlyT1 Occupancy-Efficacy Relationships in Primate Cognition Models

Researchers studying the role of glycine transporters in cognitive function can utilize Org 25935 in non-human primate models. The compound's characterized, inverted U-shaped dose-response curve for improving scopolamine-induced cognitive deficits, with efficacy lost at higher doses (>80% GlyT1 occupancy), makes it a valuable tool for investigating optimal target engagement for cognitive enhancement [1]. Its efficacy range (0.1-1 mg/kg p.o.) is distinct from that of other GlyT1 inhibitors like bitopertin [1].

Human Experimental Medicine Studies Using the Ketamine Challenge Paradigm

Org 25935 is a well-documented tool for human proof-of-pharmacology studies investigating the NMDA receptor hypofunction hypothesis of schizophrenia. It has been shown to attenuate ketamine-induced psychotic symptoms and perceptual alterations with quantifiable effect sizes (0.71-0.98 SD units vs. placebo) [2]. This makes it suitable for studies requiring a GlyT1 inhibitor with demonstrated central pharmacodynamic activity in a validated human model.

Preclinical Research on Alcohol Consumption and Relapse-like Behavior

The compound is appropriate for preclinical studies of alcohol use disorder in rodent models. It has demonstrated a significant, dose-dependent, and sustained reduction in ethanol intake and preference in high-preferring rats without affecting water consumption [3]. This specific behavioral profile, validated against a vehicle control, supports its use in studies exploring the glycine system's role in alcohol-related behaviors.

Studies Requiring a GlyT1 Inhibitor with a Known Human Safety and Tolerability Profile

For researchers designing clinical trials or human studies, Org 25935 has a defined safety and tolerability profile from multiple Phase 2 trials. These trials have established common adverse events (e.g., fatigue, dizziness, transient visual events) and dose ranges (up to 16 mg BID) without meaningful extrapyramidal symptoms [4][5]. This pre-existing human data can inform study design and risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Org 25935

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.